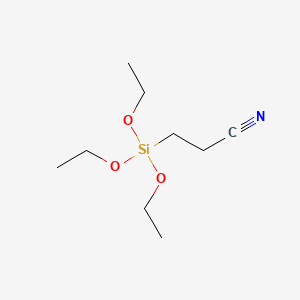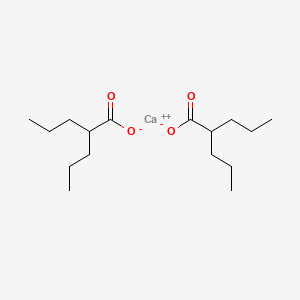
3-(Triethoxysilyl)propionitrile
概要
説明
3-(Triethoxysilyl)propionitrile (TESPN) is an organosilyl sol gel that can be used as a silane-based coupling agent to improve the adhesion between metal-polymeric composite . It is non-toxic and cost-efficient, making it a suitable alternative to the existing chromate treatment of metals .
Molecular Structure Analysis
The molecular formula of TESPN is (C2H5O)3SiCH2CH2CN . Its molecular weight is 217.34 . The InChI key is GBQYMXVQHATSCC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
TESPN is a liquid at room temperature with a density of 0.979 g/mL at 25 °C . Its boiling point is 224 °C . The refractive index n20/D is 1.414 (lit.) .科学的研究の応用
Surface Modification and Adhesion Enhancement
TESPN acts as a silane-based coupling agent, improving adhesion between metal-polymeric composites. It serves as an alternative to traditional chromate treatments for metals. By coating surfaces with TESPN, researchers enhance the bonding strength between metal substrates and polymers .
Sol-Gel Coating for Quartz and Aluminum
TESPN can be applied via the sol-gel process to coat quartz and aluminum surfaces. This treatment enhances surface properties, such as hydrophobicity or chemical resistance. Researchers explore its potential in protective coatings and functionalized surfaces .
Solid-State Electrolytes in Dye-Sensitized Solar Cells (DSSCs)
TESPN functionalizes silica nanoparticles, making them suitable for solid-state electrolytes in DSSCs. These solar cells harness sunlight to generate electricity. TESPN-modified silica nanoparticles contribute to improved performance and stability in DSSCs .
Ultrafiltration Membranes for Antifouling Applications
In the development of polyvinylidene fluoride (PVDf)-based ultrafiltration membranes, TESPN plays a crucial role. These membranes are used for water purification, and TESPN modification helps prevent fouling by organic and inorganic substances. The resulting membranes exhibit enhanced antifouling properties .
Mesoporous Silica Synthesis for Drug Delivery
TESPN contributes to the formation of mesoporous silica materials, such as SBA-15. These materials have ordered pore structures, making them ideal for drug delivery systems. Researchers explore TESPN-modified SBA-15 as carriers for controlled drug release .
Alternative to Toxic Chromate Treatments
TESPN’s non-toxic nature makes it an attractive alternative to chromate treatments, which are harmful to health and the environment. Researchers investigate its use in various applications where adhesion enhancement and surface modification are critical .
作用機序
Target of Action
3-(Triethoxysilyl)propionitrile (TESPN) is primarily used as a silane-based coupling agent . Its main targets are metal-polymeric composites and silica-based surfaces , where it improves adhesion .
Mode of Action
TESPN acts as an organosilyl sol-gel . It forms a coating on the target surfaces, enhancing their adhesive properties. This is achieved through the formation of covalent bonds between the silane group in TESPN and the target surface .
Biochemical Pathways
It’s known that tespn can functionalize silica nanoparticles, which can be used in the fabrication of solid-state electrolyte-based dye-sensitized solar cells (dsscs) and for the development of pvdf based ultrafiltration membranes for antifouling applications .
Result of Action
The primary result of TESPN’s action is the improved adhesion between metal-polymeric composites and silica-based surfaces . This makes it a valuable tool in various industrial applications, including the production of solar cells and ultrafiltration membranes .
Safety and Hazards
将来の方向性
TESPN has potential applications in the fabrication of solid-state electrolyte-based dye-sensitized solar cells (DSSCs) and the development of PVDf based ultrafiltration membranes for antifouling applications . It can also be used in the synthesis of SBA-15 for the formation of mesoporous silica for drug delivery applications .
特性
IUPAC Name |
3-triethoxysilylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQYMXVQHATSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC#N)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027334 | |
| Record name | 3-(Triethoxysilyl)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
| Record name | Propanenitrile, 3-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Triethoxysilyl)propionitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7559 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-(Triethoxysilyl)propionitrile | |
CAS RN |
919-31-3 | |
| Record name | (2-Cyanoethyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Triethoxysilyl)propionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Cyanoethyl)triethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Triethoxysilyl)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(triethoxysilyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIETHOXYSILYL)PROPIONONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8R6D195F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(TRIETHOXYSILYL)PROPIONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(Triethoxysilyl)propionitrile interact with surfaces like titanium dioxide (TiO2) at a molecular level?
A1: 3-(Triethoxysilyl)propionitrile (TPS) forms strong, durable bonds with TiO2 surfaces through a process called hydrolysis and condensation. Research using FTIR spectroscopy and DFT calculations suggests that TPS primarily attaches to TiO2 in a "bridge" mode. [] This means the molecule forms two covalent bonds with adjacent titanium atoms on the surface, leaving one alkoxy group (–OR’) unbound. These findings challenge previous assumptions about trifunctional siloxanes forming three covalent bonds. This fundamental understanding of TPS adsorption on TiO2 is crucial for applications like dye-sensitized solar cells, where surface passivation with siloxane adsorbates can significantly impact device efficiency. []
Q2: What are the applications of 3-(Triethoxysilyl)propionitrile in material science, particularly in the context of mesoporous materials?
A2: 3-(Triethoxysilyl)propionitrile is a versatile precursor in synthesizing mesoporous materials with tailored functionalities. Researchers have successfully incorporated TPS into periodic mesoporous organosilicas (PMOs), creating bifunctional materials. [] By co-condensing TPS with 1,4-bis(triethoxysilyl)benzene, they introduced both benzene rings within the framework and cyanide groups (–C≡N) protruding into the material's pores. [] These cyanide groups can be further modified, for example, hydrolyzed to carboxylic acid groups, offering a platform for further functionalization and potential applications in catalysis and adsorption. []
Q3: How does the incorporation of 3-(Triethoxysilyl)propionitrile affect the properties of silica-based materials, especially in thin films?
A3: Incorporating 3-(Triethoxysilyl)propionitrile (CNS) into silica-based materials, particularly thin films, significantly impacts their nanoscale properties. Single-molecule fluorescence spectroscopy studies revealed that films derived from CNS-containing sols exhibited higher polarity compared to those prepared using isobutyltrimethoxysilane (BTMOS). [] This difference in polarity arises from the presence of the polar nitrile group (-C≡N) in CNS. Additionally, by varying the CNS content in the sol-gel process, researchers can fine-tune the local polarity of the resulting films, impacting their interaction with other molecules or materials. []
Q4: Can you provide the molecular formula, weight, and any relevant spectroscopic data for 3-(Triethoxysilyl)propionitrile?
A4:
- FTIR: A prominent fingerprint band in the range of 1000-1100 cm-1 indicates the presence of Si–O–C stretching modes, confirming the presence of alkoxysilane groups in TPS adsorbed on TiO2. []
- 13C CP/MAS NMR: This technique can be used to characterize the structure and quantify the amount of TPS incorporated into mesoporous materials. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-amino-1-[[(5S)-2-(2-octadecoxyethoxy)-2-oxo-1,4,2$l^{5}-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one](/img/structure/B1204548.png)




![2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane](/img/structure/B1204554.png)
![3-[[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1204556.png)
![2-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid ethyl ester](/img/structure/B1204558.png)
